molecular formula C24H24ClN5O2S B2586504 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111214-75-5

1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2586504
CAS No.: 1111214-75-5
M. Wt: 482
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .

Mode of Action

This compound acts as an antagonist of the A2B receptor . This means that it binds to the A2B receptor and blocks its activation by adenosine .

Biochemical Pathways

The A2B receptor plays a crucial role in various biochemical pathways. It is expressed in human microvascular endothelial cells, where it regulates angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By blocking the A2B receptor, this compound can potentially inhibit these pathways and subsequently angiogenesis, which is a major mechanism for tumor growth regulation .

Pharmacokinetics

The compound’s interaction with the a2b receptor suggests that it is bioavailable and can reach its target site in the body .

Result of Action

The result of the action of this compound is the inhibition of the A2B receptor . This inhibition can lead to a decrease in angiogenesis, which can potentially limit tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the level of adenosine in the body, which is the natural ligand for the A2B receptor, can affect the efficacy of this compound . .

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-29-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(29)27-28-24(30)33-14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFQANGDIJYGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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